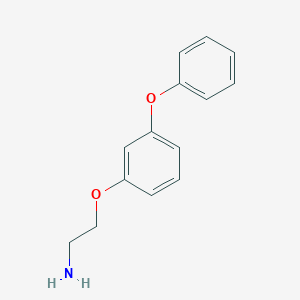![molecular formula C14H17N5O2 B11048272 6-Amino-1-imino-3,4-dimethyl-8-(morpholin-4-yl)-2-oxa-7-azaspiro[4.4]nona-3,6,8-triene-9-carbonitrile](/img/structure/B11048272.png)
6-Amino-1-imino-3,4-dimethyl-8-(morpholin-4-yl)-2-oxa-7-azaspiro[4.4]nona-3,6,8-triene-9-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-1-imino-3,4-dimethyl-8-(morpholin-4-yl)-2-oxa-7-azaspiro[4.4]nona-3,6,8-triene-9-carbonitrile: is a complex heterocyclic compound. Let’s break down its structure:
- The indole nucleus forms the core of this compound. Indole is a benzopyrrole with aromatic properties, and it plays a crucial role in various synthetic drug molecules.
- The compound contains an amino group , a morpholine ring , and a carbonitrile group , contributing to its diverse properties.
Métodos De Preparación
Synthetic Routes: While specific synthetic routes for this compound may vary, one common approach involves the Fischer indole synthesis . This method typically starts with a cyclohexanone derivative and phenylhydrazine hydrochloride, followed by cyclization to form the indole ring .
Industrial Production: Industrial-scale production methods for this compound are not widely documented. research laboratories may synthesize it using custom routes.
Análisis De Reacciones Químicas
Reactivity: The compound’s reactivity arises from its indole scaffold. It can undergo various reactions, including:
Electrophilic substitution: Due to the excess π-electrons delocalization, electrophilic substitutions readily occur on the indole ring.
Reduction: Reduction reactions can modify the functional groups.
Substitution: Substituents can be introduced at different positions.
Electrophilic substitution: Lewis acids (e.g., AlCl₃), strong acids (e.g., H₂SO₄), and halogens (e.g., Br₂, Cl₂).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides, acyl chlorides.
Major Products: The specific products depend on the reaction conditions and substituents. For example, reduction of the carbonitrile group could yield an amine derivative.
Aplicaciones Científicas De Investigación
Chemistry:
Building block: Researchers use this compound as a building block for more complex molecules due to its unique structure.
Pharmacophore: Its indole scaffold contributes to its biological activity.
Antiviral: Some indole derivatives exhibit antiviral properties .
Anti-HIV: Certain indolyl derivatives have been studied as anti-HIV agents .
Other Biological Activities: Antioxidant, antimicrobial, and antitubercular effects have been reported.
Drug Development: The compound’s unique structure makes it valuable for drug discovery.
Mecanismo De Acción
The precise mechanism remains elusive, but it likely involves interactions with cellular receptors or enzymes. Further research is needed to elucidate its targets and pathways.
Comparación Con Compuestos Similares
While I don’t have specific data on similar compounds, researchers often compare it to related indole derivatives. Its distinct features may set it apart from other molecules.
Propiedades
Fórmula molecular |
C14H17N5O2 |
|---|---|
Peso molecular |
287.32 g/mol |
Nombre IUPAC |
6-amino-1-imino-3,4-dimethyl-8-morpholin-4-yl-2-oxa-7-azaspiro[4.4]nona-3,6,8-triene-9-carbonitrile |
InChI |
InChI=1S/C14H17N5O2/c1-8-9(2)21-13(17)14(8)10(7-15)11(18-12(14)16)19-3-5-20-6-4-19/h17H,3-6H2,1-2H3,(H2,16,18) |
Clave InChI |
YLSLBDAKYXXSDL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(OC(=N)C12C(=C(N=C2N)N3CCOCC3)C#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-methyl-5-phenyl-4-(4,4,6,8-tetramethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-1H-pyrrole-3-carboxylate](/img/structure/B11048196.png)
![1-(2,4-dichlorophenyl)-3-(2-hydroxyethyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11048200.png)
![4-{[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]amino}-5-(cyclohexylamino)benzene-1,2-dicarbonitrile](/img/structure/B11048201.png)
![1-(3-chloro-2-methylphenyl)-6-(2-methylpropyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11048204.png)
![4-[4-(quinolin-5-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]phenol](/img/structure/B11048208.png)

![N~1~-(3-Methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-DE]quinolin-1-YL)-2-morpholinoacetamide](/img/structure/B11048213.png)
![5-(4-bromophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11048219.png)
![1-Phenyl-2-[(pyridin-3-ylmethyl)amino]ethanol](/img/structure/B11048223.png)
![1-(4-Methylphenyl)-3-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11048233.png)
![(4Z)-2-(4-fluorophenyl)-4-[2-(hexyloxy)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11048236.png)
![(1Z,6Z)-5-bromo-6-(bromomethylidene)-4,4-dimethyl-1-(2-phenylhydrazinylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11048239.png)

![7-(2,5-dimethoxyphenyl)-2-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11048252.png)